molecular formula C4H8O3 B1617167 2,3-Oxiranedimethanol CAS No. 4440-87-3

2,3-Oxiranedimethanol

Cat. No.: B1617167
CAS No.: 4440-87-3
M. Wt: 104.1 g/mol
InChI Key: PENWRXZLRDTNBI-UHFFFAOYSA-N
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Description

2,3-Oxiranedimethanol, also known as oxirane-2,3-dimethanol, is an organic compound with the molecular formula C4H8O3. It is a bifunctional molecule containing both an epoxide and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Oxiranedimethanol can be synthesized through the epoxidation of 2-butene-1,4-diol. One common method involves the use of m-chloroperbenzoic acid as the oxidizing agent in acetonitrile at temperatures ranging from 0°C to room temperature. The reaction typically proceeds over 24 hours, yielding the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Oxiranedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Oxiranedimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of epoxy resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,3-oxiranedimethanol primarily involves its reactivity as an epoxide. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, including ring-opening reactions with nucleophiles. The hydroxyl groups also contribute to its reactivity, enabling further functionalization and derivatization .

Comparison with Similar Compounds

    2,3-Butanediol: Similar in structure but lacks the epoxide ring.

    Glycerol: Contains three hydroxyl groups but no epoxide ring.

    Propylene oxide: Contains an epoxide ring but only one hydroxyl group.

Uniqueness: 2,3-Oxiranedimethanol is unique due to the presence of both an epoxide ring and two hydroxyl groups. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[3-(hydroxymethyl)oxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-1-3-4(2-6)7-3/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENWRXZLRDTNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(O1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884071
Record name 2,3-Oxiranedimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4440-87-3
Record name 2,3-Oxiranedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4440-87-3
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Record name 2,3-Oxiranedimethanol
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Record name NSC34458
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Record name 2,3-Oxiranedimethanol
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Record name 2,3-Oxiranedimethanol
Source EPA DSSTox
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Record name Oxirane-2,3-dimethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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